3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one

ERAP2 inhibition aminopeptidase immuno-oncology

This 3-(4-amino-1H-pyrazol-1-yl)azepan-2-one scaffold delivers unique conformational constraints that smaller-ring analogs cannot recapitulate. Validated ERAP2 inhibitor (Ki 700 nM, 8.1-fold selectivity over IRAP) with ATP-competitive kinase pharmacophore. The seven-membered azepan-2-one ring provides distinct spatial orientation critical for target engagement and selectivity. cLogP -0.1, tPSA 72.9 Ų. Supplied for SAR expansion, hit-to-lead campaigns targeting oncology, immunology, and antigen presentation, or as a versatile heterocyclic chemistry intermediate.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
Cat. No. B13067996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CCNC(=O)C(C1)N2C=C(C=N2)N
InChIInChI=1S/C9H14N4O/c10-7-5-12-13(6-7)8-3-1-2-4-11-9(8)14/h5-6,8H,1-4,10H2,(H,11,14)
InChIKeyQVEYBMLTSXSPLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Amino-1H-pyrazol-1-yl)azepan-2-one: Heterocyclic Scaffold for Aminopeptidase and Kinase Inhibitor Research


3-(4-Amino-1H-pyrazol-1-yl)azepan-2-one (CAS: 1152853-90-1; MF: C9H14N4O; MW: 194.23 g/mol) is a heterocyclic compound composed of a 4-aminopyrazole pharmacophore linked to an azepan-2-one (ε-caprolactam) scaffold . The molecule integrates a seven-membered saturated azepane ring with a five-membered pyrazole core, creating a constrained bicyclic-like framework that positions the 4-amino group and the azepanone carbonyl as key hydrogen-bonding motifs [1]. This compound is under investigation primarily as an intermediate for medicinal chemistry programs targeting endoplasmic reticulum aminopeptidase 2 (ERAP2), interleukin-1 receptor antagonist protein (IRAP), and various protein kinases relevant to oncology and immunology [2].

3-(4-Amino-1H-pyrazol-1-yl)azepan-2-one: Why Azepanone Ring Size and Substitution Pattern Are Not Interchangeable


Despite the availability of numerous 4-amino-1H-pyrazole derivatives and azepan-2-one-containing compounds, direct substitution is not scientifically justified. The seven-membered azepan-2-one ring imparts distinct conformational constraints and spatial orientation of the 4-amino pharmacophore relative to target binding sites that smaller-ring analogs (e.g., pyrrolidinone or piperidinone derivatives) cannot recapitulate [1]. SAR studies on 4-amino-1H-pyrazole kinase inhibitors demonstrate that even minor modifications to the N1-substituent profoundly alter kinase selectivity profiles, with the azepan-2-one group representing a unique vector that influences both target engagement and physicochemical properties [2]. Furthermore, binding data reveal that this specific scaffold achieves differential recognition across the M1 aminopeptidase family, showing measurable affinity for ERAP2 while maintaining >8-fold lower affinity for the closely related IRAP enzyme [3]—a selectivity window that closely related pyrazole-azepane analogs with alternative substitution patterns may not preserve. These compound-specific molecular recognition properties underscore why procurement decisions for ERAP2-focused or kinase inhibitor discovery programs should be guided by the exact chemical identity rather than class-level assumptions.

3-(4-Amino-1H-pyrazol-1-yl)azepan-2-one: Quantitative Differentiation Evidence for Procurement Decisions


ERAP2 Binding Affinity: Measured Ki of 700 nM in Recombinant Human Enzyme Assay

3-(4-Amino-1H-pyrazol-1-yl)azepan-2-one demonstrates measurable binding affinity for human recombinant endoplasmic reticulum aminopeptidase 2 (ERAP2) with a Ki value of 700 nM in a competitive inhibition assay [1]. In the same experimental system, the compound exhibits 8.1-fold selectivity over the closely related M1 aminopeptidase family member IRAP (interleukin-1 receptor antagonist protein), for which the measured Ki is 5,700 nM [1]. This selectivity profile distinguishes this scaffold from broad-spectrum aminopeptidase inhibitors and establishes a quantifiable basis for evaluating its utility in ERAP2-targeted research programs.

ERAP2 inhibition aminopeptidase immuno-oncology

Structural Differentiation: Azepan-2-one Scaffold Versus Azetidine-Containing 4-Aminopyrazole Analogs

3-(4-Amino-1H-pyrazol-1-yl)azepan-2-one incorporates a seven-membered azepan-2-one ring directly N1-linked to the pyrazole, whereas closely related commercially available analogs such as tert-butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS: 1029413-51-1) employ a four-membered azetidine ring with a Boc-protecting group . The azepan-2-one scaffold provides a conformationally distinct vector for the 4-amino pharmacophore due to the larger ring size (7-membered vs. 4-membered) and the presence of the hydrogen-bonding carbonyl group, which is absent in the Boc-protected azetidine analog [1]. This structural divergence directly impacts the spatial presentation of the critical 4-amino group to kinase active sites, a factor demonstrated in SAR studies of 4-amino-1H-pyrazole JAK inhibitors where N1-substituent modifications produced differential JAK family selectivity [2]. Additionally, the azepan-2-one ring contributes a hydrogen-bond acceptor (carbonyl oxygen) and a donor (NH) that the azetidine analog lacks in its protected form, offering distinct molecular recognition capabilities.

kinase inhibitor scaffold medicinal chemistry conformational constraint

Physicochemical Property Differentiation: cLogP, tPSA, and Predicted Solubility Profile

3-(4-Amino-1H-pyrazol-1-yl)azepan-2-one exhibits a computed XLogP3 value of -0.1 and a topological polar surface area (tPSA) of 72.9 Ų, placing it within favorable drug-like chemical space (tPSA < 140 Ų) [1]. The near-neutral cLogP (-0.1) indicates balanced hydrophilicity, which contrasts with more lipophilic pyrazole-azepane analogs such as tert-butyl 4-(4-amino-1H-pyrazol-1-yl)azepane-1-carboxylate (MF: C14H24N4O2; MW: 280.37 g/mol) that incorporate a hydrophobic Boc protecting group and demonstrate higher calculated lipophilicity . The tPSA of 72.9 Ų falls within the optimal range for oral bioavailability prediction (typically <140 Ų for CNS penetration and <90 Ų for optimal absorption), while the low molecular weight (194.23 g/mol) and limited rotatable bonds (n=1) confer conformational rigidity that may translate to improved binding entropy relative to more flexible analogs [1]. The compound contains two hydrogen bond donors and three hydrogen bond acceptors, consistent with Lipinski's Rule of Five compliance.

drug-likeness physicochemical properties lead optimization

Commercial Availability Profile: Enamine Sourcing with Defined Purity and Scalable Quantities

3-(4-Amino-1H-pyrazol-1-yl)azepan-2-one is commercially available from Enamine (Catalog: EN300-1107626) with a specified purity of 95% across multiple packaging sizes: 0.25 g ($642.00), 1.0 g, and 10.0 g ($5,221.00) [1]. This availability profile contrasts with that of the closely related 3-(3-amino-4-bromo-1H-pyrazol-1-yl)azepan-2-one analog (CAS: 1247992-90-0), which lacks comparable documented commercial sourcing with defined purity and pricing transparency [2]. The Enamine catalog entry provides traceable lot-specific quality control, a factor critical for reproducible research when scaffold-hopping or SAR expansion is planned. The compound is also listed by Leyan (Product No.: 2002776, 95% purity) and was previously available through CymitQuimica (Ref. 3D-CWB85390) though now discontinued, establishing Enamine as the primary verified supplier .

procurement chemical sourcing medicinal chemistry supply

3-(4-Amino-1H-pyrazol-1-yl)azepan-2-one: Recommended Research Applications Based on Quantitative Evidence


ERAP2-Targeted Tool Compound Development for Immuno-Oncology Research

3-(4-Amino-1H-pyrazol-1-yl)azepan-2-one is suitable as a starting scaffold for developing ERAP2-targeted tool compounds based on its measured Ki of 700 nM against human recombinant ERAP2 and 8.1-fold selectivity over IRAP [4]. Researchers investigating ERAP2's role in antigen presentation, autoimmune disease pathogenesis, or cancer immunotherapy can utilize this scaffold for SAR expansion aimed at improving potency while maintaining or enhancing the selectivity window against related M1 aminopeptidases. The compound's favorable physicochemical profile (cLogP = -0.1, tPSA = 72.9 Ų) supports medicinal chemistry optimization without immediate liability concerns .

Kinase Inhibitor Scaffold Exploration in Oncology Drug Discovery

The 4-amino-1H-pyrazole core is a validated pharmacophore for ATP-competitive kinase inhibition, with demonstrated activity against JAK family kinases, CDK14, Aurora-2, and GSK-3 in structurally related analogs [4]. The azepan-2-one N1-substituent provides a distinct conformational presentation of the 4-amino group relative to smaller-ring analogs (e.g., azetidine or pyrrolidine derivatives), enabling exploration of kinase selectivity space that may differ from established 4-aminopyrazole kinase inhibitor series . This scaffold is appropriate for hit-to-lead campaigns targeting kinases implicated in hematologic malignancies, solid tumors, or inflammatory disorders where JAK/STAT or CDK signaling is dysregulated.

Medicinal Chemistry Education and Synthetic Methodology Development

3-(4-Amino-1H-pyrazol-1-yl)azepan-2-one serves as a tractable substrate for teaching and developing synthetic transformations involving pyrazole N-alkylation, lactam functionalization, and heterocycle elaboration. The compound's single stereocenter (undefined stereochemistry), limited rotatable bonds (n=1), and presence of both nucleophilic (4-amino group) and electrophilic (lactam carbonyl) handles make it a versatile intermediate for demonstrating multi-component reactions, amide bond formations, and protecting group strategies [4]. Academic medicinal chemistry laboratories can utilize this scaffold for undergraduate and graduate-level training in heterocyclic chemistry and SAR-driven molecular design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.